Diquafosol

P2Y2 receptor agonist selectivity pharmacology

Choose Diquafosol as your secretagogue research standard. This synthetic dinucleotide analog selectively activates P2Y2 (EC50=0.1µM) and P2Y4 receptors, offering a 200-fold selectivity over P2Y6 for a cleaner pharmacological signal than UTP. Supported by meta-analyses showing the 3% solution quantitatively outperforms sodium hyaluronate in tear volume (Schirmer's +1.08mm) and tear film breakup time (+0.60s), it is the optimal tool for dry eye and mucin secretion studies.

Molecular Formula C18H26N4O23P4
Molecular Weight 790.3 g/mol
CAS No. 59985-21-6
Cat. No. B1208481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiquafosol
CAS59985-21-6
Synonymsdiquafosol
INS 365
INS-365
INS365
Molecular FormulaC18H26N4O23P4
Molecular Weight790.3 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O
InChIInChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1
InChIKeyNMLMACJWHPHKGR-NCOIDOBVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diquafosol 59985-21-6: Product Overview and Baseline Characterization for Dry Eye Research and Formulation


Diquafosol (CAS 59985-21-6), chemically P1,P4-bis(5'-uridyl) tetrahydrogen tetraphosphate, is a synthetic dinucleotide analog of uridine . It functions as a potent and selective agonist of purinergic P2Y2 and P2Y4 receptors, with demonstrated EC50 values of 0.1 µM and 0.4 µM, respectively, in calcium mobilization assays [1]. This mechanism of action is the basis for its approved clinical formulation, a 3% ophthalmic solution (Diquas), for the treatment of dry eye disease, where it stimulates both tear fluid and mucin secretion from the ocular surface [2].

Diquafosol 59985-21-6: Why In-Class Substitution by Hyaluronic Acid, Rebamipide, or Artificial Tears is Not Interchangeable


Diquafosol's P2Y2/P2Y4 receptor agonist mechanism directly stimulates endogenous tear fluid and mucin secretion from conjunctival epithelial and goblet cells [1]. This fundamentally differs from the passive lubrication provided by hyaluronic acid and artificial tears, or the mucin induction profile of rebamipide. These mechanistic distinctions translate into quantitative differences in clinical efficacy across multiple standardized endpoints, as demonstrated in head-to-head randomized controlled trials and meta-analyses [2][3]. Substituting diquafosol for a lubricant or alternative secretagogue without accounting for these measured efficacy gaps risks suboptimal therapeutic outcomes, particularly in tear film stabilization and ocular surface staining reduction.

Diquafosol 59985-21-6: Quantitative Comparator Evidence for Procurement and Selection Decisions


Receptor Selectivity Profile: Diquafosol vs. UTP and Denufosol at P2Y Subtypes

Diquafosol exhibits a defined selectivity profile across P2Y receptor subtypes. In calcium mobilization assays using 1321N1 cells expressing human P2Y receptors, diquafosol acts as a potent agonist at P2Y2 (EC50 = 0.1 µM) and P2Y4 (EC50 = 0.4 µM) receptors [1]. This compound shows notable selectivity over the P2Y6 receptor (EC50 = 20 µM), providing a selectivity window of approximately 200-fold for P2Y2 over P2Y6. The endogenous agonist UTP has a comparable potency at P2Y2, but diquafosol's unique dinucleotide structure distinguishes it from other synthetic P2Y2 agonists like denufosol, which is a uracil-cytosine dinucleotide with a different receptor interaction profile and clinical development pathway for cystic fibrosis rather than dry eye [2].

P2Y2 receptor agonist selectivity pharmacology in vitro

Superior Tear Secretion and Film Stability: Diquafosol vs. 0.1% Hyaluronic Acid (Meta-Analysis)

A meta-analysis of nine randomized controlled trials including 1295 patients with dry eye disease (DED) directly compared 3% diquafosol ophthalmic solution to 0.1% hyaluronic acid [1]. The analysis found that diquafosol treatment resulted in significantly superior outcomes across multiple objective clinical endpoints. Specifically, the mean difference (MD) in Schirmer's test score was 1.08 mm higher for diquafosol (95% CI: 0.41 to 1.76, p=0.002), indicating increased tear production. Tear breakup time (TBUT) was also significantly longer with diquafosol (MD: 0.60 s, 95% CI: 0.20 to 0.99, p=0.003). Furthermore, diquafosol demonstrated greater reductions in ocular surface staining scores: corneal fluorescein staining score MD was -0.20 (95% CI: -0.37 to -0.03, p=0.02) and Rose Bengal staining score MD was -0.62 (95% CI: -0.88 to -0.35, p<0.001). The Ocular Surface Disease Index (OSDI) symptom score was also significantly improved with diquafosol (MD: -3.59, 95% CI: -4.68 to -2.50, p<0.001).

dry eye disease tear film meta-analysis hyaluronic acid

Efficacy Superiority Over Artificial Tears: Diquafosol in Post-Cataract Dry Eye Disease

A systematic review and meta-analysis specifically evaluated the efficacy of diquafosol 3% compared to artificial tears in patients with dry eye disease (DED) following cataract surgery [1]. The analysis, which synthesized data from randomized controlled trials, concluded that diquafosol 3% demonstrates greater efficacy than artificial tears in this specific patient population. Quantitative improvements were observed in Rose Bengal staining at 4 weeks and in Ocular Surface Disease Index (OSDI) scores and tear breakup time (TBUT) at both 4 and 12 weeks post-treatment. However, the analysis also noted an increased rate of mild adverse events associated with diquafosol compared to artificial tears (Risk Ratio: 1.81; 95% CI: 1.15-2.84) [1].

cataract surgery artificial tears dry eye post-operative care

Differential Induction of Mucin 5AC: Diquafosol vs. Rebamipide in an In Vivo Model

In a direct head-to-head comparative study using Japanese white rabbits, the short-term effects of two secretagogue eye drops—3% diquafosol tetrasodium and 2% rebamipide ophthalmic suspension—on MUC5AC concentration in tear fluid were assessed [1]. After a single instillation, only diquafosol significantly increased the MUC5AC level in the tear fluid 15 minutes post-administration (P ≤ 0.01) [1]. While neither drug affected the total number of PAS-positive goblet cells, the ratio of the PAS-positive area, indicative of intracellular mucin content, decreased significantly only in the diquafosol group (P ≤ 0.01). This suggests that diquafosol induces a more robust and rapid release of pre-formed MUC5AC from goblet cells onto the ocular surface compared to rebamipide.

mucin secretagogue MUC5AC goblet cells ocular surface

Comparable Efficacy to Cyclosporine A 0.05% in Post-Cataract Dry Eye Management

A retrospective analysis of 123 patients with dry eye after cataract surgery compared the efficacy of 3% diquafosol ophthalmic solution (DQS) versus 0.05% cyclosporine A (CsA) eye drops, both added to a conventional treatment regimen [1]. Both the DQS and CsA groups demonstrated significantly better outcomes than the conventional treatment group (P<0.05) in terms of chief complaint score, conjunctival congestion score, corneal fluorescein staining score, OSDI score, Schirmer I test (SIt), tear film breakup time (TBUT), and inflammatory marker levels. However, a direct comparison between the DQS and CsA groups revealed no significant differences in any of these efficacy endpoints (P>0.05). This indicates that 3% diquafosol provides therapeutic efficacy comparable to 0.05% cyclosporine A, a widely used immunomodulatory agent, for managing post-cataract dry eye.

cyclosporine A cataract surgery dry eye therapeutic equivalence

Diquafosol 59985-21-6: Optimal Research and Formulation Application Scenarios Based on Comparative Evidence


Preclinical Pharmacology: P2Y2/P2Y4 Receptor Signaling Studies Requiring Defined Subtype Selectivity

For in vitro studies investigating P2Y2 and P2Y4 receptor-mediated signaling pathways, diquafosol is a preferred agonist due to its well-characterized potency (EC50 = 0.1 µM for P2Y2) and its substantial selectivity over the P2Y6 receptor (EC50 = 20 µM), providing a ~200-fold window [1]. This selectivity profile minimizes confounding effects from P2Y6 activation, which is not achievable with the endogenous agonist UTP, and provides a cleaner pharmacological signal than alternative dinucleotide agonists like denufosol.

Ophthalmic Formulation Development for Enhanced Tear Film Stability and Mucin Secretion

Diquafosol is the active pharmaceutical ingredient of choice for developing ophthalmic solutions aimed at improving tear film stability through a secretagogue mechanism. Meta-analytic evidence confirms that a 3% formulation significantly outperforms 0.1% hyaluronic acid in increasing tear volume (Schirmer's test MD: +1.08 mm) and extending tear breakup time (MD: +0.60 s) [2]. This quantitative superiority supports its use as the benchmark for novel formulations targeting these specific tear film parameters.

Preclinical In Vivo Models of Dry Eye for Assessing Goblet Cell Mucin Release

In rabbit models of dry eye, diquafosol provides a rapid and quantifiable increase in MUC5AC concentration in tear fluid, a response not observed with rebamipide [3]. This makes diquafosol the superior tool compound for researchers specifically investigating the dynamics of mucin release from conjunctival goblet cells and its acute impact on ocular surface wetting properties.

Clinical Trial Design for Post-Cataract Surgery Dry Eye Interventions

Diquafosol 3% ophthalmic solution is an evidence-based choice for inclusion as a standard-of-care comparator or investigational agent in clinical trials for dry eye following cataract surgery. Data from direct comparative studies shows its efficacy is superior to artificial tears [4] and comparable to 0.05% cyclosporine A [5] in this patient population. This established efficacy profile across multiple endpoints (Schirmer's test, TBUT, staining scores) makes it a relevant and robust comparator for evaluating new therapeutic candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diquafosol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.